molecular formula C8H6F3NO2 B2447135 2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid CAS No. 2248389-71-9

2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid

Cat. No.: B2447135
CAS No.: 2248389-71-9
M. Wt: 205.136
InChI Key: GLMXNMKUFYCSPI-UHFFFAOYSA-N
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Description

2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid is a fluorinated aromatic compound with significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in medicinal chemistry, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of a suitable precursor, such as 2-amino-6-fluorobenzoic acid, using difluoromethylating agents under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by modulating the activity of key proteins and enzymes involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,5-difluorobenzoic acid
  • 2-Amino-4,4,4-trifluorobutanoic acid
  • 2-Amino-6-fluorobenzoic acid

Uniqueness

2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid is unique due to the presence of both difluoromethyl and fluorine substituents on the aromatic ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug design and material science .

Properties

IUPAC Name

2-amino-4-(difluoromethyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-4-1-3(7(10)11)2-5(12)6(4)8(13)14/h1-2,7H,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMXNMKUFYCSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C(=O)O)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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